N-(3-fluorophenyl)piperidin-4-amine dihydrochloride
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Overview
Description
N-(3-fluorophenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H16ClFN2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Reductive Amination: The condensation of 3-fluoroaniline with 4-piperidone under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Hydrochloride Formation: The resulting N-(3-fluorophenyl)piperidin-4-amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
N-(3-fluorophenyl)piperidin-4-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, thereby influencing neurological functions. The exact pathways and targets are still under investigation, but it is known to affect the central nervous system.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)piperidin-4-amine dihydrochloride: Similar in structure but with the fluorine atom in the para position.
N-(3-chlorophenyl)piperidin-4-amine dihydrochloride: Similar structure with a chlorine atom instead of fluorine.
N-(3-bromophenyl)piperidin-4-amine dihydrochloride: Similar structure with a bromine atom instead of fluorine.
Uniqueness
N-(3-fluorophenyl)piperidin-4-amine dihydrochloride is unique due to the presence of the fluorine atom in the meta position on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological effects compared to its analogs.
Properties
IUPAC Name |
N-(3-fluorophenyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;;/h1-3,8,10,13-14H,4-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWSXCWFNDNDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=CC=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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